![molecular formula C19H20BrNO4S B2806178 1-(2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034286-71-8](/img/structure/B2806178.png)
1-(2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)-2-(2-methoxyphenoxy)ethanone
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Description
1-(2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)-2-(2-methoxyphenoxy)ethanone is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as BMT-047 and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthetic Methodology
The compound is often used as an intermediate or a key component in the synthesis of heterocyclic compounds. For example, it is involved in the synthesis of thiazolidinone derivatives, which are crucial for developing pharmaceutical agents and biologically active molecules. Studies have shown its utility in forming compounds with potential anti-inflammatory, antimicrobial, and anticancer properties. The synthesis processes often involve catalytic reductions, halogenation, and condensation reactions, indicating its versatility in organic synthesis (Kwiecień & Szychowska, 2006), (Kandeel, 2006).
Medicinal Chemistry
The compound's application in medicinal chemistry is highlighted by its role in synthesizing new molecules with significant biological activities. Research has demonstrated its use in creating derivatives that show promise as anticancer and anti-HIV agents. These derivatives have been evaluated for their physical properties and biological activities, providing insights into their potential therapeutic uses (Patel et al., 2013), (Havrylyuk et al., 2011).
properties
IUPAC Name |
1-[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidin-3-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4S/c1-23-15-8-7-13(11-14(15)20)19-21(9-10-26-19)18(22)12-25-17-6-4-3-5-16(17)24-2/h3-8,11,19H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQQBNLNRLXQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)C(=O)COC3=CC=CC=C3OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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